

o-Cumylphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	o-Cumylphenol	
Cat. No.:	B105481	Get Quote

CAS Number: 18168-40-6

This technical guide provides an in-depth overview of **o-Cumylphenol**, also known as 2-(2-phenylpropan-2-yl)phenol. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, safety, and biological activity.

Chemical and Physical Properties

o-Cumylphenol is an organic compound featuring a phenol ring substituted with a cumyl group at the ortho position.[1] This substitution pattern imparts specific physical and chemical characteristics that differentiate it from its para isomer. While specific experimental data for **o-cumylphenol** is limited in publicly available literature, the following table summarizes key properties, with some values being estimates based on its structural similarity to p-cumylphenol.



Property	Value	Reference
Molecular Formula	C15H16O	[1]
Molecular Weight	212.29 g/mol	[1]
CAS Number	18168-40-6	[1]
IUPAC Name	2-(2-phenylpropan-2-yl)phenol	[1]
Appearance	White solid (expected)	[2]
Boiling Point	335 °C (for p-isomer)	[2]
Melting Point	70 °C min (for p-isomer)	[2]
Flash Point	187 °C (for p-isomer)	[2]
Solubility	Expected to be sparingly soluble in water	
LogP (predicted)	4.4	[3]

Synthesis of o-Cumylphenol

The primary industrial method for producing cumylphenols is the Friedel-Crafts alkylation of phenol with α -methylstyrene, catalyzed by an acid.[1] The reaction typically yields a mixture of ortho and para isomers, with the para isomer often being the major product.

Experimental Protocol: Friedel-Crafts Alkylation for Cumylphenol Synthesis

Objective: To synthesize a mixture of o- and p-cumylphenol via the acid-catalyzed alkylation of phenol with α -methylstyrene.

Materials:

- Phenol
- α-methylstyrene



- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)
- Solvent (e.g., toluene or an excess of phenol)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvents for extraction and chromatography (e.g., dichloromethane, hexanes)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in the chosen solvent.
- Catalyst Addition: Carefully add the acid catalyst to the phenol solution while stirring.
- Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 40-100 °C).[1] Slowly add α-methylstyrene dropwise from the dropping funnel to the reaction mixture over a period of time. The slow addition helps to control the exothermic reaction and can influence the isomer ratio.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.
 - Extract the organic layer with an appropriate solvent like dichloromethane.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

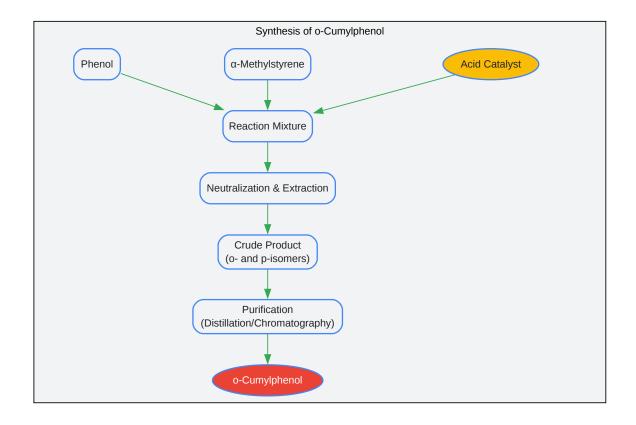


- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purification: The crude product, a mixture of o- and p-cumylphenol, along with potential byproducts like dicumylphenol, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Factors Influencing Ortho:Para Selectivity:

- Catalyst: The choice of catalyst can influence the isomer ratio.
- Temperature: Reaction temperature is a critical parameter. Lower temperatures may favor the formation of the ortho isomer to some extent, while higher temperatures can lead to increased formation of byproducts.[1]
- Solvent: The polarity of the solvent can affect the reaction pathway and isomer distribution.
- Reactant Ratio: The molar ratio of phenol to α -methylstyrene is important. An excess of phenol is often used to minimize the formation of di-substituted products.[4]





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Caption: Workflow for the synthesis of **o-Cumylphenol**.

Safety Data Sheet (SDS) Information

A dedicated and comprehensive Safety Data Sheet for **o-cumylphenol** (CAS 18168-40-6) is not readily available in public databases. Much of the available safety information is for the more commercially common p-cumylphenol. However, based on the general hazards of phenols and alkylphenols, the following precautions should be taken when handling **o-cumylphenol**.



Hazard Category	Precautionary Statements
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/Irritation	Causes severe skin burns and eye damage.[5]
Eye Damage/Irritation	Causes serious eye damage.[5]
Aquatic Hazard	Harmful to aquatic life.[5]

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Work in a well-ventilated area, preferably under a chemical fume hood.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from oxidizing agents, acid chlorides, and acid anhydrides.

Biological Activity and Signaling Pathways

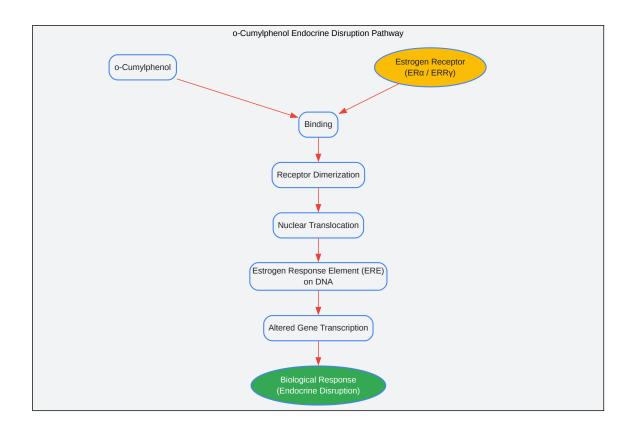
o-Cumylphenol is recognized as an endocrine-disrupting chemical (EDC), primarily due to its interaction with estrogen receptors.[1]

Endocrine Disruption

o-Cumylphenol can mimic the action of the natural hormone estrogen by binding to estrogen receptors (ERs), which can lead to a variety of biological effects. Research has shown that cumylphenols can interact with both estrogen receptor alpha (ERα) and estrogen-related receptor gamma (ERRy).[6]

The binding of **o-cumylphenol** to these receptors can initiate a signaling cascade that is normally triggered by estrogen. This can lead to the activation or repression of target genes, ultimately disrupting normal endocrine function.





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- To cite this document: BenchChem. [o-Cumylphenol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105481#o-cumylphenol-cas-number-and-safety-data-sheet]

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